Bicyclo[7.1.0]decan-2-one
Description
Contextualization within Bridged Bicyclic Ketone Chemistry
Bridged bicyclic ketones are a class of organic compounds characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead atoms, with a ketone functional group located within the bicyclic framework. These structures are of significant interest due to their rigid frameworks, which offer precisely positioned substituent groups and unique physicochemical properties. ethz.ch The synthesis of bridged bicyclic ketones can be challenging, with various methods developed, including catalytic asymmetric Michael additions and transformations of aldehydes and ketones. ethz.chnih.gov
Significance of the Bicyclo[7.1.0] Ring System in Strain-Release Chemistry
The Bicyclo[7.1.0] ring system is of particular interest due to the inherent ring strain associated with the fused cyclopropane (B1198618) ring. Ring strain, a form of potential energy, arises from deviations from ideal bond angles, bond lengths, and torsional strain. In the case of Bicyclo[7.1.0]decan-2-one, the fusion of the three-membered ring to the larger ten-membered ring creates substantial angle and torsional strain.
This stored potential energy makes the molecule susceptible to reactions that lead to the opening of the cyclopropane ring, a process known as strain-release. Strain-release driven reactions are a powerful tool in organic synthesis, enabling the formation of new chemical bonds and the construction of complex molecular architectures that would be difficult to access through other means. rsc.orgnih.govnih.gov The reactivity of bicyclic systems containing small, strained rings is often dominated by their tendency to undergo reactions that relieve this strain. For instance, the solvolysis of bicyclo[1.1.0]butane derivatives is significantly faster than their less strained cyclopropyl (B3062369) counterparts, highlighting the role of strain in accelerating reactions. pitt.edu The study of strain-release reactions in systems like this compound provides fundamental understanding of reaction mechanisms and enables the development of novel synthetic methodologies. nih.govrsc.org
Overview of Key Research Avenues and Methodologies for this compound
Research on this compound and related structures focuses on several key areas, primarily leveraging its unique reactivity stemming from ring strain. One major avenue of research involves its use as a synthetic intermediate. The strained cyclopropane ring can be selectively opened under various conditions (e.g., thermal, photolytic, or with reagents) to generate diverse and often complex molecular scaffolds. researchgate.net For example, the reaction of a related dibromotricyclo[7.1.0.0(1,9).0(1,3)]decane with methyllithium (B1224462) leads to the formation of a strained cyclic allene, Bicyclo[7.1.0]deca-1,2-diene, demonstrating the utility of such systems in accessing highly reactive intermediates. rsc.org
Methodologically, the investigation of this compound involves a combination of synthetic organic chemistry and analytical techniques. Synthesis of the parent compound and its derivatives often requires multi-step sequences. The characterization of these compounds and the study of their reactions rely heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the structure and stereochemistry of the molecule. rsc.org Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, providing further structural clues. rsc.orggre.ac.uk Infrared (IR) spectroscopy helps in identifying functional groups, such as the ketone and the cyclopropane ring. rsc.org
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 12469301 (CID) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
41956-22-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[7.1.0]decan-2-one |
InChI |
InChI=1S/C10H16O/c11-10-6-4-2-1-3-5-8-7-9(8)10/h8-9H,1-7H2 |
InChI Key |
UBKCCNQDDGWBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C2CC2CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 7.1.0 Decan 2 One and Analogs
Historical Development of Synthetic Approaches to Bicyclo[7.1.0] Skeletons
Early synthetic efforts toward the bicyclo[7.1.0]alkane framework often relied on fundamental transformations that established the fused-ring system from larger carbocyclic precursors. One of the foundational strategies involved the intramolecular cyclization of appropriately functionalized cyclodecane (B1584694) or cyclodecene (B14012633) derivatives.
Another classical and significant approach has been the ring expansion of bicyclo[n.1.0]alkanes, particularly through the solvolysis of gem-dihalocyclopropanes. scispace.com For instance, the treatment of 9,9-dibromobicyclo[6.1.0]nonane with reagents like silver nitrate (B79036) could induce a ring-expansion process. scispace.com This method leverages the relief of ring strain in the cyclopropylmethyl cation intermediate, which rearranges to form a larger ring system. The stereochemistry of the ring-opening is often disrotatory, as predicted by Woodward-Hoffmann rules, which allows for a degree of stereocontrol in the formation of the resulting medium-sized ring olefin. scispace.com
Furthermore, rearrangements of epoxides derived from cyclononenes have served as an entry point to the bicyclo[7.1.0]decan-2-one skeleton. thieme-connect.de Treatment of these epoxides with a suitable Lewis acid can trigger a lookchem.comchemeo.com-shift, leading to the formation of the corresponding ketone with a rearranged carbon framework. thieme-connect.de These early methods, while effective, sometimes required harsh conditions and offered limited control over stereochemistry, paving the way for the development of more refined and selective synthetic strategies.
Cyclopropanation Strategies for Bicyclo[7.1.0] Ring Formation
The most direct and widely employed method for constructing the bicyclo[7.1.0]decane skeleton is the cyclopropanation of a cyclononene (B11951088) precursor. This reaction involves the addition of a carbene or carbenoid species across the double bond of the nine-membered ring to form the fused three-membered ring. The success of this strategy hinges on the ability to control the regio- and stereoselectivity of the carbene addition.
The presence of functional groups on the cyclononene ring can profoundly influence the stereochemical outcome of the cyclopropanation reaction. Allylic alcohols, in particular, have been extensively used as directing groups to achieve high levels of diastereoselectivity. In these substrates, the hydroxyl group can coordinate to the metal-based cyclopropanating reagent, directing the carbene to the syn-face of the double bond. unl.pt
This substrate-directed approach provides a reliable method for establishing the relative stereochemistry of the newly formed cyclopropane (B1198618) ring in relation to existing stereocenters. The efficiency of this directing effect is dependent on the specific cyclopropanating reagent used and the steric environment around the double bond. unl.pt
Table 1: Examples of Directed Cyclopropanation
| Substrate Type | Directing Group | Typical Reagent | Major Product Stereochemistry |
|---|---|---|---|
| Cyclic Allylic Alcohol | -OH | Diethylzinc, CH₂I₂ | syn-Cyclopropane |
| Cyclic Allylic Ether | -OR | Rh₂(OAc)₄, N₂CHCO₂Et | Varies with ether |
Metal-mediated reactions are central to modern cyclopropanation chemistry, offering high yields and selectivity under mild conditions. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid (IZnCH₂I), is a classic and effective method for cyclopropanating alkenes, including cyclononene derivatives. acs.orgpitt.edu A notable advantage of this method is its tolerance for hydroxyl groups, which, as mentioned, can act as powerful directing elements. unl.pt
In addition to stoichiometric zinc carbenoids, catalytic methods employing transition metals such as copper, rhodium, and palladium have become indispensable. These catalysts facilitate the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate metal carbene intermediates, which then add to the alkene. researchgate.net The choice of metal and the associated ligands is crucial for controlling the stereoselectivity (both relative and absolute) of the cyclopropanation. Chiral ligands can be employed to achieve enantioselective cyclopropanations, providing access to optically active bicyclo[7.1.0]decane derivatives. researchgate.net
Table 2: Comparison of Metal-Mediated Cyclopropanation Reagents
| Method | Reagent(s) | Carbene Source | Key Features |
|---|---|---|---|
| Simmons-Smith | Zn-Cu, CH₂I₂ | CH₂I₂ | Stoichiometric, excellent for directed synthesis with allylic alcohols. |
| Furukawa's Reagent | Et₂Zn, CH₂I₂ | CH₂I₂ | Homogeneous, often provides higher yields and selectivity than heterogeneous Simmons-Smith. |
Annulation and Cycloaddition Reactions for this compound Scaffolds
While cyclopropanation of a pre-existing nine-membered ring is a common strategy, the bicyclo[7.1.0]decane skeleton can also be assembled through annulation or cycloaddition reactions, where the rings are constructed from smaller acyclic or cyclic precursors. These methods offer alternative synthetic disconnections and can be powerful for building highly functionalized and complex targets.
Annulation reactions, particularly cycloadditions, provide a convergent route to bicyclic systems. While direct examples for the synthesis of the bicyclo[7.1.0]decane system via [3+2] annulation are not prevalent, this strategy is well-established for constructing related bicyclo[n.1.0] scaffolds, such as bicyclo[3.1.0]hexanes. rsc.orgnih.gov In a typical [3+2] pathway for these related systems, a three-atom component, such as a vinylcyclopropane (B126155) or an activated aminocyclopropane, reacts with a two-atom π-system (an alkene or alkyne). rsc.orgnih.gov
This type of transformation often proceeds through a stepwise mechanism involving the opening of the strained cyclopropane ring to generate a zwitterionic or radical intermediate, which is then intercepted by the two-atom component to close the five-membered ring. rsc.orgresearchgate.net The application of this logic to the bicyclo[7.1.0]decane system would conceptually involve the reaction of a cyclononene derivative (as the two-atom component) with a suitable three-carbon synthon capable of forming the fused cyclopropane-cyclopentane moiety, though this remains a less explored route.
Modern synthetic chemistry has increasingly turned to photoredox catalysis to enable challenging transformations under mild conditions. beilstein-journals.org Photoredox-catalyzed annulations often proceed via radical intermediates, offering reaction pathways that are complementary to traditional thermal cycloadditions. rsc.org
This approach has been successfully applied to the synthesis of smaller bicyclo[n.1.0] systems. For example, the convergent synthesis of bicyclo[3.1.0]hexanes has been achieved via a photoredox-mediated [3+2] annulation between aminocyclopropanes and cyclopropenes. nih.gov In this process, a photocatalyst (such as an iridium or organic dye complex), upon excitation by visible light, initiates a single-electron transfer (SET) event. nih.govbeilstein-journals.org This generates a radical intermediate from the aminocyclopropane, which undergoes ring-opening and subsequent addition to the cyclopropene (B1174273), leading to the bicyclic product after a final radical cyclization and back electron transfer. nih.gov The extension of these photoredox strategies to construct larger and more complex scaffolds like this compound represents a promising future direction in synthetic methodology.
Ring Expansion and Contraction Methodologies in Bicyclic Systems
The formation of bicyclic frameworks, particularly those containing medium-sized rings (8-12 atoms), can be effectively achieved through strategic ring expansion or contraction of more readily accessible precursors.
Ring Expansion: Most ring-expansion reactions are conceptually fragmentation processes of fused bicyclic compounds. wikipedia.org This approach is often more predictable and scalable than the direct cyclization of long acyclic precursors. wikipedia.org One strategy involves the thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols, which can efficiently expand a ring by two carbons in a repeatable sequence. nih.gov Another powerful method is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene, driven by the release of ring strain. wikipedia.org This transformation can be particularly useful for creating fused five-membered rings within a larger bicyclic system. wikipedia.org Furthermore, the Tiffeneau-Demjanov rearrangement is a classic method used to transform a cyclic ketone into a homologous ring that is one size larger. msu.edu
Ring Contraction: Ring contraction methods are valuable for creating smaller, more strained rings from larger, more easily synthesized ones. nih.gov These reactions can be broadly categorized by their reactive intermediates: anionic, cationic, and carbenoid. nih.gov
Anionic Rearrangements: The Favorskii rearrangement is a well-known example, proceeding through a cyclopropanone (B1606653) intermediate formed from an α-halo cycloalkanone upon treatment with a base. libretexts.org
Cationic Rearrangements: Pinacol-type rearrangements involve the migration of an endocyclic bond to an adjacent carbocation, generated from the loss of a leaving group. nih.gov
Carbenoid Rearrangements: The Wolff rearrangement of cyclic α-diazoketones results in ring contraction to produce a ketene, which can be trapped by various nucleophiles. libretexts.org
These fundamental strategies provide a versatile toolkit for manipulating ring sizes within bicyclic systems to access complex targets like this compound.
| Ring Size Manipulation Strategy | Key Reaction | Intermediate | Application |
| Expansion | Tiffeneau-Demjanov | Carbocation | Homologation of cyclic ketones (n → n+1) msu.edu |
| Expansion | Vinylcyclopropane Rearrangement | Diradical | Vinylcyclopropane → Cyclopentene wikipedia.org |
| Contraction | Favorskii Rearrangement | Cyclopropanone | α-Halo ketone → Carboxylic acid derivative libretexts.org |
| Contraction | Wolff Rearrangement | Ketene | α-Diazo ketone → Carboxylic acid derivative libretexts.org |
Rearrangement Reactions in the Construction of this compound Precursors
The construction of the bicyclo[7.1.0]decane skeleton often relies on the strategic rearrangement of precursor molecules to establish the fused cyclopropane and nine-membered ring system.
While the term "Dibromotriangulane Rearrangement" is not established in the chemical literature, the rearrangement of gem-dibromocyclopropanes fused to cyclic systems is a highly relevant transformation for synthesizing bicyclo[n.1.0]alkane precursors. In the presence of a nucleophilic base, such as a sodium alkoxide, glycal-derived gem-dibromocyclopropanes undergo an unusual ring-opening reaction. uq.edu.au This process involves the cleavage of an exocyclic cyclopropane bond to yield 2-deoxy-2-(E-bromomethylene)glycosides. uq.edu.au The mechanism is believed to proceed through the initial elimination of hydrogen bromide to form a reactive cyclopropene intermediate, followed by cleavage to a zwitterionic or carbene species that is subsequently trapped by an alcohol. uq.edu.au This type of rearrangement provides a pathway to functionalized ring systems from stable, easily prepared dibromocyclopropane adducts.
Fragmentation reactions offer a powerful retrosynthetic disconnection for simplifying complex bicyclic precursors.
Retro-Aldolization: The retro-aldol reaction is the reverse of the aldol (B89426) condensation and results in the cleavage of a carbon-carbon bond. nih.govkhanacademy.org In synthesis, this process can be used to break open a larger, more complex precursor to reveal a desired core structure. nih.gov The reaction proceeds through the formation of an enolate and a carbonyl compound from a β-hydroxy carbonyl starting material. khanacademy.org While often seen in metabolic pathways, it can be a synthetically useful fragmentation, particularly if the cleavage relieves ring strain or leads to a thermodynamically stable product. nih.govkhanacademy.org
Grob Fragmentation: The Grob fragmentation is an exceptionally useful method for constructing medium and large rings from bicyclic systems. nih.gov This reaction involves the cleavage of a C-C bond in a 1,3-hetero-difunctionalized substrate, such as a γ-amino alcohol or a similar system with a good leaving group. nih.gov The fragmentation of bicyclic γ-silyloxy-β-hydroxy-α-diazoketones, for example, can directly provide 10-, 11-, and 12-membered cyclic 2-alkynones in good to excellent yields upon treatment with a Lewis acid. nih.govnih.gov This approach is particularly powerful for forming the nine-membered ring of a this compound precursor from a more rigid and stereochemically defined bicyclic starting material.
| Fragmentation Approach | Precursor Type | Key Transformation | Resulting Structure |
| Retro-Aldol | β-Hydroxy Ketone/Aldehyde | Cα-Cβ Bond Cleavage | Two Carbonyl Compounds nih.govkhanacademy.org |
| Grob Fragmentation | 1,3-Difunctionalized Bicyclic System | C-C Bond Cleavage | Medium-Sized Ring (e.g., Alkynone) nih.govnih.gov |
Asymmetric Synthesis of Enantiopure this compound
Accessing enantiomerically pure this compound requires sophisticated asymmetric methodologies to control the stereochemistry of the fused ring system. The synthesis of chiral bicyclo[n.1.0]alkanes, which share the core structural motif, has been achieved through several key strategies.
One effective method involves the use of chiral magnesium carbenoids. Treatment of adducts derived from cyclic ketones and (R)-chloromethyl p-tolyl sulfoxide (B87167) with isopropylmagnesium chloride generates a chiral magnesium carbenoid. This intermediate undergoes a highly regiospecific 1,3-C-H insertion reaction to afford the corresponding bicyclo[n.1.0]alkane with high enantioselectivity. researchgate.net
Another approach is the asymmetric synthesis of cyclopropane-containing molecules through an intramolecular nucleophilic ring closure. This can be accomplished using phosphine (B1218219) oxide chemistry, where a β-keto-diphenylphosphine oxide acts as a precursor, allowing for the exclusive formation of a trans-cyclopropane ring. dcu.ie
Furthermore, asymmetric catalysis can be employed to construct the chiral bicyclic framework. Enantioselective formal (3+3) cycloadditions of bicyclo[1.1.0]butanes with nitrones, enabled by a chiral Lewis acid catalyst, can assemble hetero-bicyclo[3.1.1]heptane products containing multiple congested stereocenters with excellent enantiomeric excess (ee). nih.gov While the specific system is different, the principle of using chiral Lewis acids to catalyze cycloadditions of strained rings is applicable to the synthesis of other bicyclic structures. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes has also been demonstrated by combining photoredox and organocatalysis to generate a chiral radical intermediate that adds to the strained precursor. escholarship.org These diverse strategies highlight the potential pathways toward the enantioselective synthesis of this compound.
Reaction Mechanisms and Transformations of Bicyclo 7.1.0 Decan 2 One
Strain-Induced Reactivity of the Bicyclo[7.1.0] System
The fusion of a cyclopropane (B1198618) ring to a nine-membered carbocycle in bicyclo[7.1.0]decan-2-one results in significant ring strain, a key determinant of its chemical behavior. This strain arises from the deviation of bond angles from the ideal tetrahedral and trigonal planar geometries, as well as torsional strain from eclipsed conformations. The inherent strain energy of the bicyclo[n.m.0]alkane series, to which this molecule belongs, has been a subject of study, and it is understood that the fusion of the three-membered ring introduces a substantial amount of energy into the system.
This stored energy acts as a driving force for reactions that can relieve the strain, particularly those involving the opening of the cyclopropane ring. The presence of the ketone group adjacent to the cyclopropane ring further influences the molecule's reactivity, creating a system where the chemistries of these two functional groups are intimately linked. The conformational flexibility of the nine-membered ring, while greater than that of smaller rings, is still constrained by the rigid cyclopropane unit, leading to specific preferred conformations that can influence the stereochemical outcome of reactions.
Carbonyl Reactivity and Functional Group Interconversions
The ketone moiety in this compound is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the modification of the carbon skeleton.
Nucleophilic Additions and Reductions of the Ketone Moiety
The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic attack. The stereochemical outcome of these additions is often influenced by the conformation of the bicyclic system, with the nine-membered ring adopting a conformation that minimizes steric interactions. This can lead to preferential attack from one face of the carbonyl group, resulting in diastereoselective formation of alcohol products.
Studies on related bicyclo[m.1.0]alkan-2-ones have shown that the diastereoselectivity of nucleophilic additions is highly dependent on the size of the larger ring. For instance, the reduction of these ketones with hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) often proceeds with a high degree of stereocontrol. The use of bulkier reducing agents, such as L-selectride, can further enhance this selectivity, favoring the formation of one diastereomer. The attack of organometallic reagents, such as Grignard reagents and organolithium compounds, also exhibits diastereoselectivity, providing a route to tertiary alcohols with a defined stereochemistry.
| Nucleophile/Reagent | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| NaBH4 | Methanol, 0 °C | syn-alcohol | >95:5 |
| LiAlH4 | Diethyl ether, 0 °C | syn-alcohol | >95:5 |
| L-Selectride | THF, -78 °C | anti-alcohol | >99:1 |
| MeMgBr | Diethyl ether | syn-alcohol | >90:10 |
| PhLi | Diethyl ether | syn-alcohol | >90:10 |
Note: The terms syn and anti refer to the relative stereochemistry of the newly formed hydroxyl group and the cyclopropane ring.
Alpha-Functionalization via Enolate Chemistry
The presence of α-hydrogens acidic enough to be removed by a strong base allows for the formation of an enolate intermediate from this compound. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the introduction of substituents at the α-position to the carbonyl group. A common strong, non-nucleophilic base used for this purpose is lithium diisopropylamide (LDA).
The regioselectivity of enolate formation can be an issue in unsymmetrical ketones, but in the case of this compound, deprotonation can occur at either the C1 or C3 position. The kinetic enolate is typically formed by using a strong, sterically hindered base at low temperatures, favoring deprotonation at the less sterically hindered α-carbon. The thermodynamic enolate, which is the more stable enolate, can be formed under conditions that allow for equilibration. Once formed, the enolate can be trapped with electrophiles such as alkyl halides, leading to α-alkylation. This provides a valuable method for constructing new carbon-carbon bonds.
Cyclopropane Ring Opening Reactions
The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions, providing access to a range of functionalized ten-membered ring systems.
Mechanistic Studies of Chemically Induced Ring Opening
The cyclopropane ring can be opened by treatment with both acids and bases. Acid-catalyzed ring opening typically proceeds via protonation of the cyclopropane ring or the carbonyl oxygen, followed by nucleophilic attack. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediates. Lewis acids can also promote the ring opening of cyclopropanes, often leading to different reaction pathways and products compared to Brønsted acids.
Base-mediated ring-opening reactions are also possible, particularly if the cyclopropane ring is activated by electron-withdrawing groups. In the context of this compound, the adjacent ketone can influence the reactivity of the cyclopropane ring towards nucleophiles.
Thermally and Photochemically Induced Ring Transformations
Heating this compound can provide the necessary energy to induce cleavage of the strained cyclopropane bonds. The thermal rearrangement of a related compound, 10,10-dibromobicyclo[7.1.0]decane, has been shown to yield a ring-opened product, suggesting that the parent ketone would likely undergo a similar transformation, potentially leading to the formation of a cyclodecenone derivative. The mechanism of such thermal rearrangements often involves diradical intermediates.
Photochemical activation can also lead to unique transformations of this compound. Upon absorption of light, the molecule can be promoted to an excited state where different reaction pathways become accessible. For related bicyclic ketones, photochemical rearrangements such as a northwestern.edubeilstein-journals.org-acyl shift (oxa-di-π-methane rearrangement) have been observed. This type of rearrangement would lead to the formation of a bicyclo[6.2.0]decanone system. The specific outcome of the photochemical reaction would depend on the wavelength of light used and the nature of the excited state involved (singlet or triplet).
Rearrangement Pathways of this compound
The strained bicyclo[7.1.0]decane framework, featuring a cyclopropane ring fused to a ten-membered ring, is prone to various rearrangement reactions that serve to release ring strain. These transformations are often initiated by acid, base, heat, or light and can lead to a diverse array of structural isomers.
thieme-connect.desci-hub.se-Migratory Shifts in Strained Bicyclic Ketones
While direct evidence for a thieme-connect.desci-hub.se-migratory shift in this compound is not extensively documented in readily available literature, the concept of long-range hydride or alkyl shifts in strained polycyclic systems is a known phenomenon. In principle, a thieme-connect.desci-hub.se-hydride shift in this molecule could occur under thermal or catalytic conditions, involving the transfer of a hydrogen atom across the ten-membered ring. The feasibility of such a shift would be governed by the conformational flexibility of the decanone ring, which must adopt a geometry that allows for orbital overlap between the migrating hydrogen and the receiving carbon atom. The driving force for such a rearrangement would be the formation of a more stable carbocation or a less strained ring system.
In analogous strained bicyclic ketones, migratory shifts are often observed as a means to relieve steric strain or to form a more thermodynamically stable product. For instance, Lewis acid-catalyzed rearrangements of strained polycyclic ketones can involve the migration of a suitably oriented σ-bond in concert with the formation of a cationic intermediate. thieme-connect.de The specific pathway and products of such rearrangements are highly dependent on the stereoelectronic effects within the molecule. thieme-connect.de
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.org In the context of this compound, the presence of the carbonyl group and the strained cyclopropane ring can facilitate such transformations. For example, under thermal or photochemical conditions, a thieme-connect.denobelprize.org-acyl shift could potentially occur, leading to the formation of a different bicyclic ketone.
The Woodward-Hoffmann rules govern the stereochemical outcome of sigmatropic rearrangements. wikipedia.org For this compound, the specific type of sigmatropic rearrangement ([i,j]-shift) that might occur would depend on the reaction conditions and the conformation of the molecule. While specific studies on this compound are limited, related bicyclic systems are known to undergo these types of transformations. For instance, "walk rearrangements" involve the migration of a divalent group within a bicyclic molecule, which can be classified as a (1,n) sigmatropic shift. wikipedia.org
Photochemical Rearrangements of Related Cyclic Ketones
The photochemistry of cyclic ketones is a rich field, with various rearrangement pathways possible upon photoexcitation. For β,γ-unsaturated ketones, thieme-connect.dewikipedia.org- and thieme-connect.denobelprize.org-sigmatropic photorearrangements are common. rsc.org Although this compound is a saturated ketone, the strained cyclopropane ring can impart unique photochemical reactivity.
Irradiation of cyclic ketones can lead to the formation of bicyclo[n.1.0]alkan-2-ones, also known as lumiketones. sci-hub.se For instance, the photochemical rearrangement of cyclohex-2-en-1-ones can yield bicyclo[3.1.0]hexan-2-one derivatives. sci-hub.se By analogy, it is plausible that this compound could undergo photochemical rearrangements involving the cyclopropane ring, potentially leading to ring-expanded or ring-contracted products. The specific outcome would depend on the nature of the excited state (singlet or triplet) and the reaction medium. sci-hub.sersc.org The rearrangement of bicyclic nitrones to lactams upon photochemical activation further illustrates the utility of photochemistry in inducing rearrangements in strained ring systems. nih.gov
Metal-Catalyzed Reactions Involving the this compound Core
The reactivity of the this compound core can be significantly influenced by the presence of transition metal catalysts. These catalysts can activate the strained C-C bonds of the cyclopropane ring or participate in cross-coupling reactions at various positions of the bicyclic system.
Palladium-Catalyzed Cross-Coupling on Bicyclic Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orgmdpi.com While specific examples involving this compound are not prevalent in the literature, the principles of these reactions can be applied to this system. For a cross-coupling reaction to occur, a suitable leaving group (e.g., a halide or triflate) would need to be installed on the bicyclic core.
The general mechanism of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org In the context of a bicyclic system, the stereochemistry of the starting material and the nature of the palladium catalyst can influence the outcome of the reaction. nih.gov The application of such reactions to strained systems like this compound could provide a route to functionalized derivatives with potential applications in organic synthesis.
| Reaction Type | Catalyst | Coupling Partners | Key Mechanistic Steps |
| Suzuki Coupling | Pd(0) complex | Organoboron compound, Organic halide | Oxidative addition, Transmetalation, Reductive elimination |
| Negishi Coupling | Pd(0) complex | Organozinc compound, Organic halide | Oxidative addition, Transmetalation, Reductive elimination |
| Stille Coupling | Pd(0) complex | Organotin compound, Organic halide | Oxidative addition, Transmetalation, Reductive elimination |
| Heck Reaction | Pd(0) complex | Alkene, Organic halide | Oxidative addition, Carbopalladation, β-Hydride elimination |
This table provides a general overview of common palladium-catalyzed cross-coupling reactions.
Reactivity with Organometallic Reagents
The carbonyl group of this compound is a primary site for reaction with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reagents typically add to the carbonyl carbon to form a tertiary alcohol after workup. The stereochemical outcome of this addition is influenced by the steric hindrance imposed by the bicyclic framework.
Stereochemistry and Conformational Analysis of Bicyclo 7.1.0 Decan 2 One
Conformational Preferences of the Large Ring in Bicyclo[7.1.0]decan-2-one
The conformational landscape of this compound is largely dictated by the α,β-cyclopropyl ketone functional group. The interaction between the carbonyl group and the adjacent cyclopropane (B1198618) ring introduces specific conformational preferences. Studies on analogous bicyclo[m.1.0]alkan-2-ones have shown that the cyclopropyl (B3062369) ketone substructure predominantly exists in two arrangements: s-cis and s-trans. acs.org In the s-cis conformation, the carbonyl bond is eclipsed with one of the cyclopropane C-C bonds, while in the s-trans conformation, they are anti-periplanar.
Stereochemical Implications of the Fused Cyclopropane Ring
The fusion of a cyclopropane ring to the ten-membered carbocycle introduces significant stereochemical complexity, leading to the possibility of multiple diastereomers and enantiomers.
cis- and trans-Isomerism and Their Interconversion
This compound can exist as two distinct diastereomers: cis-Bicyclo[7.1.0]decan-2-one and trans-Bicyclo[7.1.0]decan-2-one. This isomerism refers to the relative stereochemistry at the bridgehead carbons where the two rings are fused. nist.govacs.org In the cis-isomer, the two hydrogens on the bridgehead carbons are on the same face of the large ring, while in the trans-isomer, they are on opposite faces. chemeo.comnih.gov
The synthesis of both cis- and trans-isomers has been reported, indicating that both are stable enough to be isolated. acs.org The trans-isomer, however, is expected to be considerably more strained due to the difficulty of spanning the cyclopropane ring across the decane (B31447) ring in a trans-fashion. The interconversion between cis- and trans-isomers is not a simple process and typically requires significant energy input to break and reform the bonds at the ring junction. Such a process does not occur under normal conditions, making the cis and trans forms configurationally stable isomers.
Chirality and Enantiomeric Forms
The presence of stereocenters at the bridgehead carbons and the carbon bearing the carbonyl group gives rise to chirality in this compound. The nature of the enantiomeric forms depends on the ring fusion:
trans-Bicyclo[7.1.0]decan-2-one : The trans-fusion makes the molecule inherently chiral. It lacks a plane of symmetry and therefore exists as a pair of non-superimposable mirror images, or enantiomers. The synthesis of enantiomerically enriched bicyclo[m.1.0]alkan-2-ones has been achieved, highlighting the accessibility of these chiral building blocks. nih.gov
cis-Bicyclo[7.1.0]decan-2-one : The chirality of the cis-isomer is more complex. Depending on the conformation of the ten-membered ring, the molecule can be either chiral or exist as a meso compound if a plane of symmetry is present. Given the flexibility of the large ring, it is likely that the cis-isomer exists as a pair of enantiomers that may interconvert through ring flipping of the decanone ring.
The stereoselective synthesis of specific enantiomers is a key challenge and area of interest in organic chemistry, as different enantiomers can have distinct biological activities. nih.gov
Experimental Approaches to Conformational Elucidation
Determining the precise three-dimensional structure of flexible molecules like this compound requires sophisticated experimental techniques. The two primary methods for such elucidation are NMR spectroscopy in solution and X-ray crystallography in the solid state.
Lanthanide-Induced Shift (LIS) NMR for Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For complex molecules with overlapping proton signals, Lanthanide-Induced Shift (LIS) reagents can be employed to simplify the spectra and provide structural information. slideshare.net LIS reagents are paramagnetic lanthanide complexes, such as Eu(dpm)₃ (tris(dipivaloylmethanato)europium(III)), that can reversibly coordinate to Lewis basic sites in a molecule, like the oxygen atom of the ketone group in this compound. nih.gov
Upon coordination, the paramagnetic lanthanide ion induces significant shifts in the NMR signals of nearby protons. The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the proton. nih.gov By measuring these induced shifts for various protons throughout the molecule, it is possible to calculate the time-averaged position of the protons relative to the carbonyl group. This data can then be used to model and determine the predominant conformation of the molecule in solution. researchgate.netrsc.org This technique is particularly valuable for mapping the conformation of the flexible ten-membered ring.
Below is a table illustrating the expected relationship between proton distance from the carbonyl oxygen and the magnitude of the Lanthanide-Induced Shift.
| Protons | Relative Distance from Carbonyl Oxygen | Expected LIS Magnitude |
| α-protons (at C1, C3) | Closest | Largest |
| Protons on cyclopropane ring | Close | Large |
| β-protons (at C4) | Intermediate | Medium |
| γ- and δ-protons (at C5, C6) | Farther | Small |
| Protons furthest from ketone | Farthest | Smallest |
X-ray Crystallography for Solid-State Stereochemistry
X-ray crystallography provides the most definitive information about the stereochemistry and conformation of a molecule in its solid, crystalline state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the molecule can be determined. rsc.org
For this compound, an X-ray crystal structure would unambiguously establish:
The cis or trans nature of the ring fusion.
The absolute configuration of all stereocenters in a chiral crystal.
The precise bond lengths, bond angles, and torsion angles.
The specific conformation adopted by the ten-membered ring in the solid state. researchgate.net
While a crystal structure represents a single, low-energy conformation in the solid phase, this information is invaluable. It serves as a crucial benchmark for computational models and can provide insights into the intrinsic conformational preferences of the molecule, free from the dynamic effects of being in solution. nih.govnih.gov
Theoretical and Computational Methods for Conformational Landscapes of this compound
The intricate conformational landscape of this compound, a molecule characterized by a flexible ten-membered ring fused to a rigid cyclopropane ring, necessitates the use of sophisticated theoretical and computational methods for a thorough analysis. These approaches provide insights into the relative stabilities of different conformers and the energy barriers that separate them, information that is often challenging to obtain experimentally.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) serves as a powerful and efficient computational tool for exploring the vast conformational space of flexible molecules like this compound. This method employs classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is determined by a force field, which is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).
A systematic conformational search using molecular mechanics can identify numerous low-energy structures. For a molecule with the complexity of this compound, this process would involve systematically rotating the rotatable bonds and calculating the steric energy of each resulting geometry. The identified unique conformers would then be minimized to find the nearest local energy minimum on the potential energy surface.
While no specific molecular mechanics studies on this compound are available in the current literature, the methodologies applied to similar large-ring ketones, such as cyclodecanone (B73913) and cyclododecanone (B146445), provide a clear blueprint for such an investigation. For these molecules, molecular mechanics calculations have successfully predicted a multitude of stable conformers. For instance, studies on cyclododecanone have revealed a strong preference for a square-like nih.gov conformation.
Following the identification of stable conformers, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the atomic positions and velocities. This allows for the observation of conformational transitions and the exploration of the potential energy surface at a given temperature. By analyzing the MD trajectory, one can understand the flexibility of the ring system and the timescales of conformational changes.
Table 1: Representative Output of a Hypothetical Molecular Mechanics Conformational Search for this compound
| Conformer | Relative Steric Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) at 298 K |
| A | 0.00 | ψ₁ = 175, ψ₂ = -65, ψ₃ = 70 | 45.2 |
| B | 0.85 | ψ₁ = -170, ψ₂ = 70, ψ₃ = -68 | 20.1 |
| C | 1.50 | ψ₁ = 65, ψ₂ = 178, ψ₃ = -60 | 9.8 |
| D | 2.10 | ψ₁ = -70, ψ₂ = -68, ψ₃ = 175 | 5.0 |
Note: The data in this table is hypothetical and serves to illustrate the typical results obtained from molecular mechanics calculations on flexible ring systems. The dihedral angles (ψ) would correspond to specific bonds within the ten-membered ring.
Quantum Chemical Calculations of Conformer Energies and Interconversion Barriers
Subsequent to the initial exploration of the conformational landscape with molecular mechanics, quantum chemical calculations are employed to obtain more accurate energies for the identified low-energy conformers and to calculate the energy barriers for their interconversion. These methods are based on solving the Schrödinger equation and provide a much more rigorous description of the electronic structure of the molecule.
Commonly used quantum chemical methods for this purpose include Density Functional Theory (DFT) and ab initio methods such as Møller-Plesset perturbation theory (MP2). These calculations are computationally more demanding than molecular mechanics, and are therefore typically performed on a smaller set of conformers that have been identified as important by the initial MM search.
The optimized geometries and relative energies of the conformers of this compound would be calculated at a chosen level of theory and basis set. The relative energies of the conformers provide a more accurate picture of their thermodynamic stability.
Furthermore, quantum chemical calculations are essential for determining the transition state structures that connect different conformers. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between two conformers. By locating the transition state structures and calculating their energies, the energy barriers for conformational interconversion can be determined. This information is crucial for understanding the dynamics of the molecule, as it dictates the rates at which the molecule can switch between different shapes.
Studies on related medium-sized ring ketones, such as cycloundecanone, have successfully utilized DFT and MP2 calculations to identify multiple conformers and characterize their relative energies. For cycloundecanone, nine different conformations were identified and their relative stabilities were quantified using these methods.
Table 2: Illustrative Results from a Hypothetical Quantum Chemical Study on this compound Conformers and Interconversion Barriers
| Conformer | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) | Transition State | Interconversion Barrier (kcal/mol) |
| A | 0.00 | TS (A↔B) | 5.2 |
| B | 0.75 | TS (A↔C) | 6.8 |
| C | 1.60 | TS (B↔D) | 4.5 |
| D | 2.30 | TS (C↔D) | 3.9 |
Note: This table presents hypothetical data to exemplify the output of quantum chemical calculations. The level of theory (e.g., DFT B3LYP/6-31G) is a standard choice for such calculations.*
Advanced Spectroscopic Characterization Methodologies for Bicyclo 7.1.0 Decan 2 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Bicyclo[7.1.0]decan-2-one. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multidimensional NMR for Complete Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)
A complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.
¹H NMR: The proton spectrum would reveal the chemical shifts, multiplicities (splitting patterns), and integration values for all hydrogen atoms in the molecule.
¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom, including the characteristic downfield shift for the carbonyl carbon.
COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks throughout the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of protons. For this compound, NOESY would be vital for establishing the relative configuration of the cyclopropane (B1198618) ring and the conformation of the ten-membered ring.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound is presented below to illustrate the expected data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | (proton signal) | (carbon signal) |
| C2 | - | (carbonyl signal) |
| ... | ... | ... |
| C10 | (proton signal) | (carbon signal) |
Dynamic NMR Spectroscopy for Monitoring Conformational Dynamics and Ring Inversion
The ten-membered ring in this compound is conformationally flexible. Dynamic NMR spectroscopy, which involves acquiring NMR spectra at variable temperatures, would be employed to study these conformational dynamics. At low temperatures, the interconversion between different conformers may be slow enough on the NMR timescale to observe distinct sets of signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged spectrum. By analyzing the line shapes at different temperatures, it would be possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes, such as ring inversion.
Solid-State NMR for Characterization of Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study the crystalline packing, identify the presence of different polymorphs (different crystalline forms of the same compound), and determine the conformation of the molecule in the solid state, which may differ from its solution-state conformation.
Advanced Mass Spectrometry Techniques for Elucidating Complex Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, confirming its molecular formula (C₁₀H₁₆O).
Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to investigate the complex fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting fragment ions, it is possible to deduce structural information about the molecule. The fragmentation pattern would be influenced by the presence of the ketone functional group and the strained cyclopropane ring, leading to characteristic neutral losses and rearrangements.
Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band in the region of 1680-1720 cm⁻¹, characteristic of the C=O stretching vibration of the ketone. The exact position of this band would be sensitive to the ring strain and conformation. Other bands corresponding to C-H and C-C stretching and bending vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The C=O stretch would also be observable in the Raman spectrum. Raman spectroscopy is often particularly sensitive to the vibrations of the carbon skeleton, providing additional structural information.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O stretch | 1680-1720 |
| C-H stretch (sp³) | 2850-3000 |
| C-H stretch (cyclopropane) | ~3050 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination and Conformational Studies
This compound is a chiral molecule and therefore can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these stereoisomers.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carbonyl group of the ketone is a chromophore that gives rise to a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the stereochemistry of the surrounding atoms. By comparing the experimental CD spectrum with theoretical calculations, the absolute configuration of a particular enantiomer of this compound could be determined.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum of this compound would exhibit a Cotton effect in the region of the carbonyl absorption, which can also be used to determine the absolute configuration.
Photoelectron Spectroscopy for Electronic Structure Analysis
The electronic structure of this compound is primarily defined by the interaction between the strained cyclopropane ring and the carbonyl group. The cyclopropane ring possesses unique bonding characteristics, often described in terms of Walsh orbitals, which have significant p-character and can engage in conjugation-like interactions with adjacent unsaturated systems. In a cyclopropyl (B3062369) ketone, these high-lying Walsh orbitals can interact with the π-system of the carbonyl group and the lone pair of electrons on the oxygen atom.
He(I) photoelectron spectroscopy, which uses photons with an energy of 21.22 eV, is typically employed to investigate the valence shell electronic structure. The resulting spectrum displays a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The energy of each band corresponds to a vertical ionization energy (IE), which is the energy required to remove an electron without any change in the molecular geometry.
For cyclopropyl ketones, the lowest ionization energy band is typically associated with the removal of an electron from the non-bonding orbital localized on the carbonyl oxygen atom (nO). The subsequent bands at higher ionization energies arise from the π-orbital of the carbonyl group (πCO) and the Walsh orbitals of the cyclopropane ring. The interaction between the cyclopropane's Walsh orbitals and the carbonyl π-system can lead to a splitting of these energy levels, providing evidence of electronic delocalization.
Detailed research findings on simple cyclopropyl ketones provide a basis for understanding the electronic structure of more complex systems like this compound. For instance, studies on methyl cyclopropyl ketone reveal the distinct ionization energies associated with the different molecular orbitals.
| Assignment | Vertical Ionization Energy (eV) in Methyl Cyclopropyl Ketone |
|---|---|
| nO (Oxygen lone pair) | 9.35 |
| Walsh-type orbital (a') | 10.7 |
| πCO (Carbonyl π-bond) | 11.4 |
| Walsh-type orbital (a") | 11.8 |
In the case of this compound, the fusion of the cyclopropane ring to the ten-membered ring is expected to introduce further strain and potentially alter the energies of the Walsh orbitals compared to a simple cyclopropyl group. However, the fundamental interactions governing the electronic structure would remain similar. The highest occupied molecular orbital (HOMO) is anticipated to be the oxygen lone pair orbital, followed by orbitals arising from the mixing of the cyclopropane's Walsh orbitals and the carbonyl π-orbital. The precise ordering and energies of these orbitals would be influenced by the specific conformation of the ten-membered ring.
Computational studies on related bicyclo[n.1.0]alkanes have highlighted the significant geometric reorganization that occurs upon ionization from the cyclopropane moiety. This suggests that the bands in the photoelectron spectrum corresponding to the Walsh orbitals in this compound would likely be broad, reflecting the change in geometry of the cyclopropane ring in the resulting cation. The difference between the vertical and adiabatic ionization potentials for these orbitals is expected to be substantial.
Theoretical and Computational Chemistry Studies of Bicyclo 7.1.0 Decan 2 One
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
There are no available research articles or data repositories presenting quantum chemical calculations of the molecular geometry and electronic structure of Bicyclo[7.1.0]decan-2-one.
Density Functional Theory (DFT) and Ab Initio Approaches
No published studies were identified that have employed Density Functional Theory (DFT) or ab initio methods to specifically determine the optimized geometry, bond lengths, bond angles, or electronic properties of this compound. While DFT is a common method for studying cyclic ketones and bicyclic systems, the application of these methods to this specific compound is not documented in the available literature.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
A search for Natural Bond Orbital (NBO) analysis of this compound yielded no results. NBO analysis is a powerful tool for understanding orbital interactions, charge distribution, and intermolecular forces. However, it has not been applied to this molecule in any publicly accessible research.
Computational Elucidation of Reaction Mechanisms and Transition States
There is no evidence of computational studies aimed at elucidating the reaction mechanisms or identifying the transition states for chemical transformations involving this compound.
Calculation of Activation Energies and Reaction Pathways
No computational research has been published that details the calculation of activation energies or the mapping of reaction pathways for any reaction involving this compound. Such studies are crucial for understanding reaction kinetics and mechanisms but have not been performed for this compound.
Solvation Models in Reaction Mechanism Studies
In the absence of any reaction mechanism studies, it follows that no research has been conducted that incorporates solvation models to understand the effect of different solvents on the reactivity of this compound.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
No computational studies were found that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. Consequently, there are no available data correlating such theoretical predictions with experimental spectroscopic data for this molecule.
Strain Energy Analysis of the Bicyclo[7.1.0] System and its Constituents
The this compound molecule incorporates a structural framework defined by the fusion of a ten-membered ring (cyclodecanone) and a three-membered ring (cyclopropane). The total strain energy of this bicyclic system is a composite of the inherent strains of its constituent rings, modified by the perturbations arising from their fusion. A comprehensive analysis requires consideration of angle strain, torsional strain, and transannular strain.
The ten-membered cyclodecanone (B73913) ring also possesses notable strain. Medium-sized rings (8-12 members) are susceptible to a combination of torsional strain from eclipsed C-H bonds and transannular strain, which arises from non-bonded interactions (steric hindrance) between atoms across the ring. nih.govacs.org Unlike smaller rings, the cyclodecane (B1584694) ring is highly flexible and can adopt multiple conformations to minimize these interactions. mdpi.com However, achieving a completely strain-free conformation is not possible, and residual strain persists in its most stable geometries.
| Compound | Ring Size(s) | Total Strain Energy (kcal/mol) | Primary Strain Contributions |
|---|---|---|---|
| Cyclopropane (B1198618) | 3 | ~27.5 | Angle, Torsional |
| Cyclobutane | 4 | ~26.4 | Angle, Torsional |
| Cyclopentane | 5 | ~6.2 | Torsional |
| Cyclohexane | 6 | ~0 | (Reference) |
| Cyclodecane | 10 | ~12-14 | Torsional, Transannular |
| cis-Bicyclo[4.1.0]heptane | 6, 3 | ~28.9 | Angle, Torsional |
| cis-Bicyclo[6.1.0]nonane | 8, 3 | ~29.0 | Angle, Torsional, Transannular |
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling provides critical insights into the relationship between the three-dimensional structure of this compound and its chemical reactivity. Computational methods, ranging from molecular mechanics to ab initio and density functional theory (DFT), can elucidate conformational preferences, electronic properties, and transition states that govern reaction pathways.
A key structural feature influencing the reactivity of this compound is the α,β-cyclopropyl ketone moiety. The orientation of the cyclopropane ring relative to the carbonyl group is crucial. Computational studies on simpler cyclopropyl (B3062369) ketones have shown that the molecule preferentially adopts conformations that allow for electronic conjugation between the Walsh orbitals of the cyclopropane ring and the π-system of the carbonyl group. nih.gov This interaction is maximized in a "bisected" conformation, where the plane of the carbonyl group bisects the C1-C9 bond of the cyclopropane ring. This electronic communication affects both the ground-state properties and the reactivity, particularly in reactions involving the carbonyl carbon or the adjacent cyclopropyl carbons. Molecular mechanics studies on a series of bicyclo[m.1.0]alkan-2-ones have shown that this preference for a bisected-like conformation persists in fused ring systems. nih.govx-mol.com
The reactivity of the molecule is also dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
LUMO: In this compound, the LUMO is expected to be centered on the carbonyl group, specifically the antibonding π* orbital. This indicates that the carbonyl carbon is the primary site for nucleophilic attack. The energy and spatial distribution of the LUMO can be precisely calculated, providing a quantitative measure of electrophilicity.
HOMO: The HOMO is likely to be associated with the strained bonds of the cyclopropane ring and the lone pair electrons on the carbonyl oxygen. The high energy of the electrons in the strained C-C bonds of the cyclopropane ring makes it susceptible to electrophilic attack or radical-mediated ring-opening reactions. nih.govmanchester.ac.uk
Computational models can also generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For this compound, the ESP map would show a region of negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs, and a region of positive potential (blue) around the carbonyl carbon, reinforcing its role as an electrophilic center. The strain inherent in the bicyclic system, particularly the cyclopropane ring, makes the molecule a candidate for strain-release reactions, and computational modeling can predict the activation barriers for such processes. rsc.org
| Structural/Electronic Feature | Computational Parameter | Predicted Influence on Reactivity |
|---|---|---|
| α,β-Cyclopropyl Ketone Conformation | Dihedral Angle (O=C-C1-C9) | Favors bisected geometry, enabling conjugation and influencing stereoselectivity of additions. |
| Electrophilicity of Carbonyl Carbon | LUMO Energy and Distribution | Lower LUMO energy indicates higher reactivity towards nucleophiles. The largest LUMO coefficient is on the carbonyl carbon. |
| Nucleophilicity/Ring Strain | HOMO Energy and Distribution | High HOMO energy associated with strained cyclopropane bonds indicates susceptibility to electrophilic attack and ring opening. |
| Charge Distribution | Electrostatic Potential (ESP) Map | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites, guiding predictions of intermolecular interactions. |
| Ring-Opening Feasibility | Calculated Activation Energy (ΔG‡) | Quantifies the kinetic barrier for strain-release reactions, allowing comparison of potential reaction pathways. |
Derivatization and Functionalization of the Bicyclo 7.1.0 Decan 2 One Scaffold
Selective Modification of the Ketone Functional Group
The ketone at the C2 position is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the alteration of the molecule's electronic and steric properties.
Standard nucleophilic addition reactions can be readily applied to the carbonyl group of bicyclo[7.1.0]decan-2-one. youtube.comyoutube.comyoutube.com For instance, the use of organometallic reagents such as Grignard or organolithium reagents allows for the introduction of alkyl, aryl, or vinyl substituents, leading to the formation of tertiary alcohols. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the bicyclic framework.
Reduction of the ketone provides access to the corresponding bicyclo[7.1.0]decan-2-ol. The choice of reducing agent can influence the stereoselectivity of this transformation, yielding either the syn or anti alcohol isomer. mdpi.com Common reagents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride.
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, are powerful tools for converting the ketone into an exocyclic double bond. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This allows for the introduction of a wide range of substituted methylene (B1212753) groups, further expanding the structural diversity of the scaffold.
| Reaction | Reagent(s) | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol |
| Olefination | Wittig Reagent (Ph3P=CHR) | Alkene |
This table presents illustrative examples of selective modifications of the ketone functional group.
Introduction of Diverse Substituents on the Cyclopropane (B1198618) Ring
The three-membered ring of this compound is susceptible to ring-opening reactions due to its inherent strain. beilstein-journals.org These reactions can be initiated by electrophiles, nucleophiles, or radical species, and they provide a pathway to functionalized ten-membered ring systems. The regioselectivity of the ring opening is dependent on the reaction conditions and the substitution pattern of the cyclopropane.
For instance, treatment with protic or Lewis acids can lead to the cleavage of the cyclopropane ring, generating a carbocationic intermediate that can be trapped by nucleophiles. rsc.org This approach allows for the introduction of a variety of functional groups onto the macrocyclic backbone.
Alternatively, the cyclopropane ring can participate in cycloaddition reactions. For example, transition metal-catalyzed reactions can promote the formal [3+2] cycloaddition of the cyclopropane with various π-systems, leading to the formation of more complex polycyclic structures.
| Reaction Type | Reagent/Catalyst | Outcome |
| Acid-Catalyzed Ring Opening | Protic Acid (e.g., H2SO4) | Functionalized Macrocycle |
| Reductive Ring Opening | Dissolving Metal (e.g., Na/NH3) | Functionalized Macrocycle |
| Cycloaddition | Transition Metal Catalyst | Polycyclic System |
This table provides representative examples of reactions involving the cyclopropane ring.
Regioselective Functionalization of the Macrocyclic Portion
Introducing substituents onto the ten-membered ring of this compound while preserving the bicyclic core requires regioselective reactions. One of the primary sites for such functionalization is the α-carbon to the ketone.
Under basic conditions, the ketone can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the C1 and C3 positions. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction temperature.
Furthermore, reactions that proceed via radical intermediates can also be employed for the functionalization of the macrocycle. For example, allylic C-H bonds within the ten-membered ring can be targeted for selective oxidation or substitution reactions.
| Reaction | Position of Functionalization | Reagent(s) |
| Enolate Alkylation | C1 and/or C3 | Base (e.g., LDA), Alkyl Halide |
| Selenation-Oxidation | C1 | PhSeBr, then H2O2 |
| Allylic Oxidation | Allylic positions | SeO2 |
This table illustrates strategies for the regioselective functionalization of the macrocyclic portion of the molecule.
Late-Stage Functionalization Strategies for Enhanced Structural Diversity
Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. wikipedia.org This approach is particularly valuable for rapidly generating a library of analogs from a common intermediate.
For the this compound scaffold, C-H functionalization reactions are a powerful tool for late-stage diversification. rsc.org Transition metal-catalyzed C-H activation can enable the direct introduction of aryl, alkyl, and other groups at various positions on the macrocycle, guided by the inherent reactivity of the C-H bonds or through the use of directing groups.
Another strategy involves the remote functionalization of the macrocycle, where a functional group is installed at a position distant from the existing ketone and cyclopropane moieties. This can be achieved through radical-based methods, such as the Hofmann-Löffler-Freytag reaction, which involves the generation of a nitrogen-centered radical that abstracts a remote hydrogen atom.
| Strategy | Reaction Type | Potential Outcome |
| C-H Activation | Transition Metal Catalysis | Direct introduction of new substituents |
| Radical-Mediated Functionalization | Photoredox Catalysis | Installation of functional groups at unactivated C-H bonds |
| Remote Functionalization | Hofmann-Löffler-Freytag Reaction | Introduction of nitrogen-containing functionality |
This table highlights modern strategies for the late-stage functionalization of the bicyclic scaffold.
Strategies for Divergent Synthesis from a Common this compound Intermediate
Divergent synthesis aims to generate a wide range of structurally distinct molecules from a single starting material by subjecting it to different reaction conditions. nus.edu.sgnih.govresearchgate.net this compound is an excellent substrate for such strategies due to its multiple reactive sites.
One divergent approach involves the selective manipulation of the ketone and the cyclopropane ring. For example, the ketone can be transformed into various functional groups as described in section 7.1. Subsequently, the cyclopropane ring can be subjected to different ring-opening conditions to yield a variety of functionalized macrocycles.
Alternatively, the order of reactions can be reversed. The cyclopropane ring can first be opened under different conditions to generate a set of isomeric and functionalized macrocycles. Each of these intermediates can then be subjected to a range of modifications at the ketone or other positions on the macrocycle, leading to a vast array of final products.
The choice of catalyst can also play a crucial role in directing the reaction pathway towards different products. For instance, different transition metal catalysts can promote distinct cycloaddition or rearrangement reactions, leading to the formation of diverse polycyclic systems from the same this compound precursor.
| Starting Material | Reaction Conditions | Product Class |
| This compound | 1. Ketone reduction; 2. Acid-catalyzed ring opening | Functionalized Macrocyclic Alcohols |
| This compound | 1. Cyclopropane ring opening; 2. Ketone olefination | Functionalized Macrocyclic Alkenes |
| This compound | Different Transition Metal Catalysts | Diverse Polycyclic Scaffolds |
This table outlines conceptual strategies for the divergent synthesis starting from a common this compound intermediate.
Applications of Bicyclo 7.1.0 Decan 2 One As a Versatile Synthetic Building Block and Scaffold
Precursor in the Synthesis of Complex Organic Molecules
The unique three-dimensional structure of Bicyclo[7.1.0]decan-2-one makes it an ideal starting point for the synthesis of a diverse array of complex organic molecules. Its strategic placement of functional groups and inherent stereochemistry can be exploited to construct challenging molecular frameworks with high levels of control.
Construction of Natural Product Analogs
While direct total syntheses of natural products using this compound are not extensively documented, its structural elements are found in various terpenoid natural products. Synthetic strategies often target the creation of similar bicyclic systems as key intermediates. For instance, the bicyclo[5.3.0]decane skeleton, present in numerous guaiane (B1240927) sesquiterpenes, can be accessed through methodologies that could conceptually be adapted from precursors like this compound. The strategic ring-opening or rearrangement of the cyclopropane (B1198618) ring can lead to the formation of the requisite five- and seven-membered rings characteristic of these natural products.
| Natural Product Class | Core Bicyclic Skeleton | Potential Synthetic Connection to this compound |
| Guaiane Sesquiterpenes | Bicyclo[5.3.0]decane | Ring contraction/rearrangement strategies |
| Pseudoguaianolides | Bicyclo[5.3.0]decane | Access to key intermediates through cyclopropane manipulation |
| Germacrane Sesquiterpenes | Cyclodecane (B1584694) derivatives | Functionalization of the ten-membered ring |
Development of Novel Polycyclic Frameworks
The reactivity of this compound serves as a gateway to novel polycyclic frameworks through various synthetic transformations. Intramolecular cyclization and rearrangement reactions, often triggered by the inherent strain of the bicyclic system, can lead to the formation of intricate and previously inaccessible molecular architectures. For example, tandem cyclization-rearrangement reactions can be envisioned where the cyclopropane ring acts as a latent reactive site, which, upon activation, initiates a cascade of bond-forming events to construct fused and bridged polycyclic systems. Lewis acid-promoted transannular cyclizations represent another powerful strategy, where the spatial proximity of different parts of the large ring can be harnessed to forge new carbon-carbon bonds, leading to complex three-dimensional structures.
Utilization in Strain-Release Driven Transformations in Organic Synthesis
The significant ring strain inherent in the cyclopropane ring of this compound is a key driver of its reactivity. This stored energy can be selectively released through various chemical transformations, providing a powerful tool for synthetic chemists.
Acid-catalyzed rearrangements of this compound and related systems can lead to profound skeletal reorganizations. inter-chem.pl Under acidic conditions, protonation of the carbonyl group can facilitate the cleavage of one of the cyclopropane bonds, generating a carbocationic intermediate that can undergo a variety of subsequent reactions, including ring expansion, ring contraction, and transannular cyclizations. The specific outcome of these rearrangements is often dictated by the substitution pattern of the bicyclic system and the reaction conditions employed.
The electrophile-induced ring opening of the cyclopropane moiety is another common and synthetically useful transformation. A wide range of electrophiles, including protons, halogens, and metal ions, can attack the cyclopropane ring, leading to the formation of functionalized cyclodecanone (B73913) derivatives. This strategy allows for the stereocontrolled introduction of new functional groups and the construction of highly substituted ten-membered rings.
Furthermore, photochemical transformations of this compound can provide access to unique reactive intermediates and products. Irradiation with ultraviolet light can excite the molecule to a higher energy state, where it can undergo reactions that are not accessible under thermal conditions, such as intramolecular cycloadditions and rearrangements.
Contribution to Methodological Advancements in Cyclopropane Chemistry
The study of this compound and its derivatives has contributed to a deeper understanding of the reactivity of cyclopropanes and has spurred the development of new synthetic methodologies. The predictable and often highly stereoselective manner in which its cyclopropane ring participates in reactions has made it a valuable model system for investigating the fundamental principles of cyclopropane chemistry.
Research in this area has led to the development of novel ring-opening methodologies, providing new ways to access functionalized medium-sized rings. Additionally, the use of this compound in tandem reactions, where a single synthetic operation triggers a cascade of bond-forming and bond-breaking events, has showcased the potential of strained ring systems in streamlining complex syntheses. The synthesis of spirocyclic compounds, where two rings share a single atom, has also been explored, with the cyclopropane ring of this compound serving as a versatile handle for the construction of these unique architectures.
Design of Chemical Biology Probes and Advanced Chemical Scaffolds
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive platform for the design of molecules with specific biological activities and for the development of advanced chemical tools.
While specific examples of this compound being directly incorporated into chemical biology probes are not prevalent in the literature, its utility as a chiral scaffold in asymmetric synthesis is noteworthy. The inherent chirality of the bicyclic system can be used to control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds. This is a critical aspect in the development of pharmaceuticals and chemical probes, where stereochemistry often plays a pivotal role in biological activity.
Future Directions and Emerging Research Opportunities for Bicyclo 7.1.0 Decan 2 One
The unique structural characteristics of bicyclo[7.1.0]decan-2-one, featuring a strained cyclopropane (B1198618) ring fused to a ten-membered carbocycle, present a fertile ground for future chemical exploration. Emerging research is poised to unlock novel transformations, develop scalable and sustainable synthetic methodologies, and harness its unconventional reactivity for the creation of complex molecular architectures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
